Methyl(thiophen-2-yl)phosphinic acid
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Overview
Description
Methyl(thiophen-2-yl)phosphinic acid is an organophosphorus compound that features a thiophene ring substituted with a phosphinic acid group. Thiophene is a five-membered aromatic ring containing one sulfur atom, and it is known for its stability and versatility in various chemical reactions. The presence of the phosphinic acid group adds unique chemical properties to the compound, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(thiophen-2-yl)phosphinic acid typically involves the reaction of thiophene derivatives with phosphorus-containing reagents. One common method is the reaction of thiophene with methylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl(thiophen-2-yl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide or phosphine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Phosphine oxides or phosphines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl(thiophen-2-yl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl(thiophen-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. The thiophene ring provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a phosphinic acid group.
Methylphosphonic acid: Contains a phosphonic acid group but lacks the thiophene ring.
Thiophene-2-phosphonic acid: Similar to methyl(thiophen-2-yl)phosphinic acid but with a phosphonic acid group instead of a phosphinic acid group.
Uniqueness
This compound is unique due to the combination of the thiophene ring and the phosphinic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
93973-57-0 |
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Molecular Formula |
C5H7O2PS |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl(thiophen-2-yl)phosphinic acid |
InChI |
InChI=1S/C5H7O2PS/c1-8(6,7)5-3-2-4-9-5/h2-4H,1H3,(H,6,7) |
InChI Key |
IMAOORVXZRWNEY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CS1)O |
Origin of Product |
United States |
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